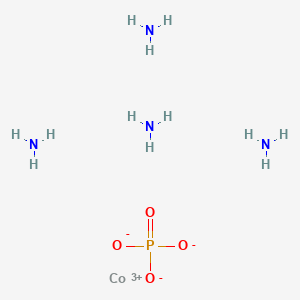

Cobalt tetraammine phosphate

Description

Historical Trajectory of Cobalt(III) Ammine Coordination Chemistry

The study of cobalt(III) ammine complexes is deeply intertwined with the very foundation of coordination chemistry. The journey began in 1798 with the French chemist B. M. Tassaert's observation that ammoniacal solutions of cobalt chloride developed a brownish mahogany color. britannica.com This discovery, though not immediately pursued by Tassaert, laid the groundwork for future investigations. britannica.com It was later researchers who isolated orange crystals with the composition CoCl₃·6NH₃, now formulated as [Co(NH₃)₆]Cl₃. britannica.com This formulation correctly shows that six ammonia (B1221849) molecules are directly associated with the cobalt(III) ion, and three chloride ions act as counter-anions. britannica.com

The latter half of the 19th century saw significant contributions from chemists like Friedrich Genth and Oliver Wolcott Gibbs, who synthesized and characterized a variety of cobalt-ammine complexes. mdpi.com These early studies, however, lacked a cohesive theoretical framework to explain the nature of the bonding and structure of these compounds. ionicviper.orglibretexts.org Prevailing theories, such as the Blomstrand-Jørgensen chain theory, attempted to explain the existence of these complexes by proposing that ammonia molecules could link together in chains, similar to hydrocarbons. britannica.comlibretexts.org

The pivotal breakthrough came with the work of Alfred Werner, who is widely regarded as the father of coordination chemistry. ionicviper.orgresearchgate.net Between 1893 and the early 1900s, Werner conducted a series of meticulous experiments on cobalt(III) ammine complexes, which led him to propose his revolutionary coordination theory. ionicviper.orgacs.orgacs.org His theory introduced the concepts of primary (ionic) and secondary (coordination) valencies. acs.org He postulated that a central metal ion has a fixed number of secondary valencies, which are directed in space, leading to specific geometric arrangements of the ligands. britannica.comacs.org

Werner's work with cobalt complexes was instrumental in establishing the octahedral geometry for hexacoordinate complexes. britannica.com Through the synthesis and characterization of numerous cobalt(III) ammine compounds, including isomers, he provided compelling evidence for his theory. acs.orgillinois.edu His successful resolution of chiral cobalt complexes, such as cis-[Co(en)₂(NH₃)X]X₂ (where X = Cl, Br), into their optical isomers was a landmark achievement that solidified the concept of octahedral coordination. researchgate.netillinois.edu The kinetic inertness of these Co(III) complexes was a key factor that allowed for such detailed stereochemical studies. researchgate.net For his groundbreaking work, Alfred Werner was awarded the Nobel Prize in Chemistry in 1913. researchgate.net

Foundational Principles of Coordination Chemistry Pertaining to Cobalt(III) Tetraammine Complexes

Cobalt(III) tetraammine complexes are a class of coordination compounds that exemplify the core principles of Werner's theory. In these complexes, the central cobalt ion is in the +3 oxidation state and is coordinated to four ammonia (NH₃) ligands. The term "ammine" with a double "m" is used specifically for ammonia as a ligand in coordination chemistry. wikipedia.org

The coordination number of the cobalt(III) ion in these complexes is typically six, meaning it forms six coordinate bonds with surrounding ligands. In a tetraammine complex, four of these positions are occupied by ammonia molecules. The remaining two coordination sites are occupied by other ligands, which can be monodentate (binding through one donor atom) or bidentate (binding through two donor atoms). The general formula for a mononuclear cobalt(III) tetraammine complex can be represented as [Co(NH₃)₄L₂]ⁿ⁺, where L represents the other ligands.

The geometry of these hexacoordinate cobalt(III) complexes is predominantly octahedral. This arrangement can lead to the existence of stereoisomers, specifically geometric isomers (cis and trans). For a complex of the type [Co(NH₃)₄L₂]ⁿ⁺, where L are identical monodentate ligands, two geometric isomers are possible:

cis-isomer: The two L ligands are adjacent to each other, at a 90° angle.

trans-isomer: The two L ligands are opposite to each other, at a 180° angle.

The nature of the ligands influences the electronic properties and reactivity of the complex. The ammonia ligands are strong-field ligands in the spectrochemical series, which typically results in low-spin d⁶ cobalt(III) complexes. This electronic configuration contributes to their kinetic inertness, meaning ligand substitution reactions are generally slow. wikipedia.org This stability was crucial for Werner's early studies, as it allowed for the separation and characterization of different isomers. wikipedia.org

Scope and Significance of Research on Cobalt(III) Tetraammine Phosphate (B84403) Systems

Research into cobalt(III) tetraammine phosphate systems encompasses several areas of chemical and biological interest. The presence of a phosphate ligand introduces specific functionalities and reactivity patterns to the cobalt(III) tetraammine core.

One significant area of research is the study of hydrolysis reactions. Cobalt(III) complexes, including tetraammine species, have been widely used as models to understand the mechanisms of metal-ion promoted hydrolysis of phosphate esters. acs.orgsemanticscholar.orgresearchgate.net The kinetic inertness of the Co(III) center allows for detailed mechanistic investigations of how the metal ion activates the phosphate group towards nucleophilic attack. semanticscholar.orgresearchgate.net Studies have explored the reactivity of diaqua(tetraamine)cobalt(III) complexes in promoting the hydrolysis of molecules like 4-nitrophenyl phosphate. semanticscholar.org These investigations are relevant to understanding the role of metal ions in biological phosphoryl transfer reactions, as seen in the active sites of many metalloenzymes. semanticscholar.org

Furthermore, the interaction of cobalt(III) ammine complexes with nucleic acids has been a subject of study. smolecule.comshu.edu The ability of these complexes to bind to DNA, potentially through interactions with the phosphate backbone, has implications for the development of new therapeutic agents or molecular probes. smolecule.comnih.gov Research has suggested that cobalt(III) complexes can promote the hydrolytic cleavage of DNA. smolecule.com

The synthesis and characterization of novel cobalt(III) tetraammine complexes with various phosphate-containing ligands continue to be an active area of research. This includes the study of complexes with ligands like imidodiphosphate. capes.gov.br These studies contribute to a deeper understanding of coordination chemistry and the factors that govern the structure, stability, and reactivity of these compounds. The synthesis of such complexes often serves as a precursor for creating materials with specific properties or for investigating fundamental chemical processes. researchgate.net

Properties

IUPAC Name |

azane;cobalt(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.4H3N.H3O4P/c;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAAXCOSOFSBRN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH12N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173970 | |

| Record name | Cobalt tetraammine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20142-28-3 | |

| Record name | Cobalt tetraammine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt tetraammine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Cobalt Iii Tetraammine Phosphate Complexes

Direct Synthesis Routes for Cobalt(III) Tetraammine Phosphate (B84403) and its Salts

Direct synthesis of cobalt(III) tetraammine phosphate from simple cobalt(III) salts is not the most common approach, primarily because stable cobalt(III) salts are less readily available and less reactive than their cobalt(II) counterparts. Most synthetic strategies are indirect, involving the oxidation of a cobalt(II) precursor in the presence of the necessary ligands. researchgate.net However, a conceptual direct route would involve the reaction of a pre-formed cobalt(III) source with ammonia (B1221849) and a phosphate salt, though such methods are less documented in standard preparative literature compared to the oxidation and substitution pathways detailed below.

Indirect Synthetic Pathways and Precursor Complex Transformations

Indirect routes are the cornerstone of cobalt(III) ammine chemistry. These pathways typically start with more stable and accessible cobalt(II) salts or pre-synthesized cobalt(III) complexes where ligands are systematically exchanged.

The standard and most versatile preparative method for cobalt(III)-amine complexes involves the in-situ oxidation of a cobalt(II) salt. researchgate.net This process begins with dissolving a cobalt(II) salt, such as cobalt(II) nitrate (B79036), in a solution containing a high concentration of ammonia. smolecule.comlibretexts.org This initially forms the cobalt(II) ammine complex, typically hexaamminecobalt(II), [Co(NH₃)₆]²⁺. libretexts.org

An oxidizing agent is then introduced to convert the kinetically labile Co(II) center to the inert Co(III) state. researchgate.netchemguide.co.uk Common oxidizing agents include atmospheric oxygen or hydrogen peroxide (H₂O₂). researchgate.netchemguide.co.uk The presence of a catalyst, such as activated charcoal, can facilitate the oxidation. The phosphate anion is introduced into the reaction mixture, where it can coordinate to the newly formed cobalt(III) center, often displacing more labile ligands like water. The resulting solution contains a mixture of cobalt(III) species, from which the desired tetraammine phosphate complex can be isolated. chemguide.co.uk

Table 1: Typical Reactants for Oxidative Synthesis of Cobalt(III) Ammine Complexes

| Component | Example Compound | Role in Synthesis |

| Cobalt(II) Salt | Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) | Source of the central metal ion. uvm.edu |

| Ammine Ligand Source | Aqueous ammonia (NH₃) | Provides the ammine ligands for coordination. libretexts.org |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), Air (O₂) | Oxidizes cobalt from the +2 to the +3 state. researchgate.netlibretexts.org |

| Phosphate Source | Phosphoric acid (H₃PO₄), Sodium phosphate (Na₃PO₄) | Provides the phosphate ligand. |

Ligand exchange (or substitution) is a powerful technique that begins with a stable, pre-synthesized cobalt(III) ammine complex. savemyexams.com By reacting this precursor with a source of phosphate, one or more of the existing ligands can be replaced. This method offers greater control over the final product's composition.

Versatile starting materials for these syntheses include complexes like tetraammine(carbonato)cobalt(III) nitrate, [Co(NH₃)₄CO₃]NO₃, and aquapentaamminecobalt(III) nitrate, Co(NH₃)₅(H₂O)₃. uvm.eduresearchgate.net

In the case of the carbonato complex, the bidentate carbonate ligand can be removed by treatment with acid. This process protonates the carbonate, causing it to detach and be replaced by two water molecules, forming the cis-diaquatetraamminecobalt(III) ion, cis-[Co(NH₃)₄(H₂O)₂]³⁺. This diaqua complex is an excellent precursor, as the aqua (water) ligands are relatively labile and can be readily substituted by phosphate ions upon introduction to the solution. acs.org

Similarly, the aquapentaamminecobalt(III) complex features a labile water ligand that can be displaced by a phosphate anion in a substitution reaction. shu.edu The choice of precursor can influence the stereochemistry of the final product.

Table 2: Common Precursor Complexes for Ligand Exchange Synthesis

| Precursor Complex | Formula | Reagent for Ligand Substitution | Resulting Intermediate/Product |

| Tetraammine(carbonato)cobalt(III) ion | [Co(NH₃)₄CO₃]⁺ | Acid (e.g., HNO₃), then Phosphate source | cis-[Co(NH₃)₄(H₂O)₂]³⁺ which then reacts to form a phosphate complex. researchgate.net |

| Aquapentaamminecobalt(III) ion | [Co(NH₃)₅(H₂O)]³⁺ | Phosphate source | [Co(NH₃)₅(PO₄)] type complex (depending on phosphate protonation). shu.edu |

| Tris(carbonato)cobaltate(III) ion | [Co(CO₃)₃]³⁻ | Ammonia and Phosphate source | A general intermediate for various Co(III) complexes. acs.orgcore.ac.uk |

Control of Stereochemistry and Isomer Formation in Synthesis

For octahedral complexes like those of cobalt(III), the spatial arrangement of ligands gives rise to stereoisomers. In a [Co(NH₃)₄XY]-type complex, where X and Y are different ligands (such as phosphate and another group), two geometric isomers are possible: cis, where the X and Y ligands are adjacent (90° apart), and trans, where they are opposite (180° apart). researchgate.net

The synthetic route and reaction conditions are critical in determining which isomer is formed.

Precursor Geometry : The stereochemistry of the starting complex often dictates the stereochemistry of the product. For instance, substitution reactions on cis-[Co(en)₂(A)(B)] complexes (where 'en' is the bidentate ligand ethylenediamine) tend to yield cis products.

Ligand Type : The use of polydentate ligands (ligands that bind to the metal at multiple points) can severely restrict the possible isomers. For example, the synthesis of cobalt(III) complexes with the tetradentate ligand ethylenediamine-N,N'-di-α-butyric acid yielded only the s-cis isomer, a preference attributed to the ring strain that would be present in other configurations. koreascience.kr

Reaction Conditions : Factors such as temperature, solvent, and pH can influence the isomeric ratio in the final product mixture.

Alfred Werner's foundational work in coordination chemistry included the resolution of chiral cobalt complexes, demonstrating that the geometry around the metal center was indeed octahedral. illinois.edu This principle extends to the synthesis of tetraammine phosphate complexes, where careful selection of precursors and conditions is necessary to isolate a specific isomer. researchgate.netillinois.edu

Structural Elucidation and Coordination Geometry of Cobalt Iii Tetraammine Phosphate Systems

2 Chiral Aspects in Cobalt(III) Tetraammine Complexes

The study of chirality in coordination compounds, pioneered by Alfred Werner, is fundamental to understanding their stereochemistry and reactivity. While simple complexes like trans-[Co(NH₃)₄X₂]⁺ are achiral due to the presence of a plane of symmetry, chirality in cobalt(III) tetraammine systems is introduced through more complex ligand arrangements. This typically involves the use of polydentate ligands, such as linear or macrocyclic tetramines, which can wrap around the cobalt(III) center in a dissymmetric fashion. The resulting complexes can exist as a pair of non-superimposable mirror images known as enantiomers (e.g., Δ and Λ isomers). The phosphate (B84403) ion in "cobalt tetraammine phosphate" generally acts as a counter-ion and does not directly participate in the chirality of the complex cation, although it can play a role in the resolution of enantiomers through the formation of diastereomeric salts.

The primary sources of chirality in these octahedral complexes are:

Helical Chirality of the Chelate Rings: The arrangement of two or more chelate rings can create a right-handed (Δ) or left-handed (Λ) helical twist around the metal center.

Chirality of the Ligand: The use of an optically active ligand, which contains one or more chiral centers (e.g., asymmetric carbon or nitrogen atoms), can lead to diastereomers with distinct chemical and physical properties. mdpi.comresearchgate.net

Asymmetric Coordinated Atoms: The coordination of a ligand can create a chiral center at the donor atom itself, most commonly a secondary amine nitrogen atom.

Origins of Chirality in Tetraammine Systems

For a cobalt(III) complex with a linear tetradentate amine ligand (a "tetramine"), several geometric isomers are possible, including trans, cis-α, and cis-β forms. academie-sciences.fr The trans isomer, with a C₂ᵥ symmetry, is achiral. However, the cis-α (C₂ symmetry) and cis-β (C₁ symmetry) isomers are chiral and can exist as enantiomeric pairs (Δ and Λ). academie-sciences.fr The specific isomer formed and its stereoselectivity are highly dependent on the structure of the tetramine (B166960) ligand, particularly the length of the carbon chains between the amine groups, which dictates the size and conformation of the resulting chelate rings.

The synthesis of these chiral complexes often involves the reaction of a cobalt(II) salt with the tetramine ligand, followed by oxidation to the inert cobalt(III) state. If a chiral tetramine is used, the coordination can be highly stereoselective, often yielding only one diastereomer. researchgate.net For example, the coordination of the chiral amine N,N′-di(2-picolyl)-1R, 3S-diamino-1,2,2,-trimethylcyclopentane to Co(III) is highly stereoselective, forming only the Δ-β isomer. researchgate.net

Resolution of Enantiomers

When a synthesis results in a racemic mixture (an equal mixture of Δ and Λ enantiomers), the separation of these enantiomers is a critical step for studying their individual properties. Common methods for resolution include:

Spontaneous Resolution: In rare cases, enantiomers can crystallize separately from a racemic solution, a phenomenon known as conglomerate crystallization. researchgate.netscielo.org.mx This has been observed for complexes like cis-[Co(NO₂)₂(en)₂]X (where X = Cl, Br). researchgate.netscielo.org.mx

Formation of Diastereomers: The most common method involves reacting the racemic complex cation with a chiral counter-ion (a resolving agent), such as (+)-tartrate, (-)-camphorsulfonate, or the complex anion bis-μ-(R),(R)-tartratodiantimonate(III) ([Sb₂(R,R-tart)₂]²⁻). uq.edu.auacs.org This forms a pair of diastereomeric salts which, having different solubilities, can be separated by fractional crystallization.

Chromatography: Chiral stationary phases or chiral eluents can be used in column chromatography to separate enantiomers. uq.edu.au For instance, racemic cobalt cage complexes have been resolved using cation exchange chromatography with Na₂[Sb₂(R,R-tart)₂] as the eluent. uq.edu.au

The choice of counter-anion can be crucial for successful resolution. Studies have shown that the size and hydrogen-bonding capability of the anion affect the chiral discrimination in the crystal lattice. uq.edu.aunih.gov

Chiroptical Properties and Structural Data

Circular Dichroism (CD) spectroscopy is the most powerful technique for studying chiral coordination compounds. It measures the differential absorption of left and right circularly polarized light. Each enantiomer produces a CD spectrum that is a mirror image of the other. The specific pattern of positive and negative bands (Cotton effects) in the CD spectrum, particularly in the region of the d-d electronic transitions of the cobalt(III) ion, can be used to assign the absolute configuration (Δ or Λ) of the complex. publish.csiro.aursc.orgresearchgate.net

The table below presents data for representative chiral cobalt(III) complexes containing tetradentate amine ligands, illustrating the relationship between their structure and chiroptical properties.

| Complex Cation | Ligand Type | Configuration | Key CD Spectral Data (λ, nm [Δε, M⁻¹cm⁻¹]) | Reference |

| Λ-cis-β-[Co(R,S-pictmcp)(CO₃)]⁺ | Chiral Tetradentate | Δ-β | 505 [+1.95] | researchgate.net |

| Λ(R,R)-[Co(Schiff Base)]⁺ | Chiral Schiff Base | Λ(R,R) | 480 [-1.5], 405 [+2.5] | mdpi.com |

| Λ-[Co(diNOsar)]³⁺ | Macrocyclic Cage | Λ | Not specified | uq.edu.au |

| Δ-[Co(diAMsarH₂)]⁵⁺ | Macrocyclic Cage | Δ | Not specified | uq.edu.au |

| λ-(-)₄₃₆-β₂-[(2S,9S)-diamino-4,7-diazadecanecobalt(III) aminomethylmalonate]⁺ | Chiral Tetradentate | λ-β₂ | 480 [-1.8] | acs.org |

Note: pictmcp is N,N′-di(2-picolyl)-1R, 3S-diamino-1,2,2,-trimethylcyclopentane. diNOsar and diAMsar are functionalized sarcophagine cage ligands. The Schiff base in the second entry is derived from (R,R)-trans-3,4-diamino-1-benzylpyrrolidine and 3,5-di-tert-butyl-salicylaldehyde.

X-ray crystallography provides definitive proof of the absolute configuration of a chiral complex. mdpi.comrsc.org For instance, the crystal structure of Λ-[Co(diNOsar)][Sb₂(R,R-tart)₂]Cl·7H₂O confirmed the absolute configuration and revealed the specific hydrogen-bonding interactions responsible for the chiral discrimination. uq.edu.au These structural studies are essential for correlating the CD spectra with the precise three-dimensional arrangement of the ligands around the cobalt center.

Spectroscopic Characterization Methodologies Applied to Cobalt Iii Tetraammine Phosphate Systems

Vibrational Spectroscopy (Infrared and Raman) for Ligand Identification and Bonding Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within cobalt(III) tetraammine phosphate (B84403). By probing the vibrational modes of the molecule, these methods can confirm the presence of the ammine (NH₃) ligands and the phosphate (PO₄³⁻) anion, and provide information on the Co-N bonds.

The infrared spectrum of a cobalt(III) ammine complex is characterized by several distinct absorption bands. acs.orgsemanticscholar.org The N-H stretching vibrations of the coordinated ammonia (B1221849) molecules typically appear in the region of 3100-3300 cm⁻¹. Asymmetric and symmetric NH₃ deformation modes are observed around 1600 cm⁻¹ and 1300-1350 cm⁻¹, respectively. semanticscholar.org Additionally, NH₃ rocking vibrations can be found in the 800-850 cm⁻¹ range. semanticscholar.org The presence of the Co-N stretching vibration, a key indicator of ligand coordination, is typically observed in the far-IR region, generally between 350 and 500 cm⁻¹. semanticscholar.orgresearchgate.net

The phosphate anion, assuming a tetrahedral (Td) symmetry in its free state, exhibits characteristic vibrational modes. The symmetric stretching (ν₁) mode appears as a strong, sharp peak in the Raman spectrum around 930-980 cm⁻¹, while the asymmetric stretching (ν₃) mode gives rise to a strong, broad absorption in the infrared spectrum around 1000-1100 cm⁻¹. researchgate.net The deformation modes (ν₂ and ν₄) are found at lower wavenumbers. Coordination to the cobalt center or interactions within the crystal lattice can lower the symmetry of the phosphate group, potentially causing modes that are inactive in the IR or Raman spectra to become active and splitting degenerate modes.

Table 1: Characteristic Vibrational Frequencies for Cobalt(III) Tetraammine Phosphate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Assignment |

| ν(N-H) | 3100 - 3300 | IR, Raman | Ammine N-H Stretch |

| δas(NH₃) | ~1600 | IR | Asymmetric Ammine Deformation |

| δs(NH₃) | 1300 - 1350 | IR | Symmetric Ammine Deformation |

| ρ(NH₃) | 800 - 850 | IR | Ammine Rocking |

| νas(P-O) | 1000 - 1100 | IR | Asymmetric Phosphate Stretch |

| νs(P-O) | 930 - 980 | Raman | Symmetric Phosphate Stretch |

| ν(Co-N) | 350 - 500 | IR, Raman | Cobalt-Nitrogen Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of cobalt(III) complexes in solution. Since Co(III) in a low-spin d⁶ configuration is diamagnetic, it yields sharp NMR signals, facilitating detailed structural analysis. nih.gov

¹H NMR: The proton NMR spectrum provides information about the ammine ligands. The protons of the coordinated ammonia molecules are expected to resonate as a single, broad peak due to chemical exchange and quadrupolar broadening from the ¹⁴N nucleus. The chemical shift of these protons would be influenced by the coordination to the cobalt center.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for the phosphate group. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a spin of ½, making it a highly sensitive NMR probe. mdpi.comoxinst.com The chemical shift of the phosphate anion is sensitive to its chemical environment, including pH, ionic strength, and coordination to a metal ion. nih.gov In the case of cobalt(III) tetraammine phosphate, a single resonance is expected in the ³¹P NMR spectrum, with a chemical shift characteristic of an outer-sphere or inner-sphere phosphate group. Interaction with the paramagnetic Co(II) ion, if present as an impurity, could lead to significant broadening of the ³¹P signal.

Table 2: Expected NMR Chemical Shifts for Cobalt(III) Tetraammine Phosphate Species in Aqueous Solution

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Variable, downfield | Broad singlet | Protons of coordinated NH₃ ligands. |

| ³¹P | ~0 to 5 | Singlet | Relative to 85% H₃PO₄. Shift is sensitive to the degree of protonation and interaction with the complex cation. |

Electronic Absorption and Emission Spectroscopy for Ligand Field Transitions and Electronic Structure

Electronic absorption spectroscopy, typically performed in the ultraviolet-visible (UV-Vis) range, provides crucial information about the electronic structure of the d-orbitals of the cobalt(III) ion. For an octahedral Co(III) complex, which has a d⁶ electron configuration, two spin-allowed d-d transitions are typically observed. tamu.edu These correspond to the excitation of an electron from the ground state (¹A₁g) to excited states (¹T₁g and ¹T₂g). semanticscholar.orgsciencemadness.org

The positions of these absorption bands are determined by the ligand field strength of the coordinated ligands. tamu.edunih.gov For the [Co(NH₃)₄] moiety, assuming a pseudo-octahedral environment (e.g., with two water molecules completing the coordination sphere in solution, [Co(NH₃)₄(H₂O)₂]³⁺), two main absorption bands are expected. The lower energy band, corresponding to the ¹A₁g → ¹T₁g transition, is typically found in the visible region and is responsible for the color of the complex. semanticscholar.org The higher energy ¹A₁g → ¹T₂g transition often appears at the boundary of the visible and UV regions. semanticscholar.org The phosphate anion itself does not absorb in the visible region.

Table 3: Typical Electronic Transitions for Hexaammine and Tetraammine Cobalt(III) Complexes

| Transition | Approximate λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Color |

| ¹A₁g → ¹T₁g | ~475 | ~50-60 | Orange-Yellow |

| ¹A₁g → ¹T₂g | ~340 | ~40-50 | (UV region) |

Note: Data is based on analogous hexaamminecobalt(III) and aquated tetraamminecobalt(III) systems. semanticscholar.org

Emission spectroscopy (fluorescence and phosphorescence) is generally not a prominent characterization technique for simple cobalt(III) ammine complexes, as they typically exhibit efficient non-radiative decay from their excited states.

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, Mass Spectrometry)

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a technique that detects species with unpaired electrons. As low-spin d⁶ cobalt(III) is a diamagnetic ion (S=0), it is EPR-silent. nih.gov Therefore, EPR spectroscopy is not used for the direct characterization of the cobalt(III) tetraammine phosphate complex itself. However, it can be a highly sensitive tool for detecting and quantifying paramagnetic impurities, such as the presence of cobalt(II) species, which might arise from incomplete synthesis or subsequent decomposition. ohiolink.edu

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the characterization of coordination complexes. colby.edu In the positive-ion mode, ESI-MS of a solution of cobalt(III) tetraammine phosphate would be expected to show a peak corresponding to the complex cation. The exact mass and isotopic pattern would depend on the other ligands present in the coordination sphere (e.g., [Co(NH₃)₄(H₂O)₂]³⁺). In the negative-ion mode, signals corresponding to the phosphate anion (e.g., [H₂PO₄]⁻ or [PO₄]³⁻ complexed with counterions) could be detected. colby.edu Mass spectrometry provides a direct measurement of the mass-to-charge ratio, confirming the composition of the ionic species in the compound. nih.gov

Theoretical and Computational Investigations of Cobalt Iii Tetraammine Phosphate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Analysis of the molecular orbitals would help in understanding the electronic transitions responsible for its spectroscopic properties. Furthermore, calculations of vibrational frequencies could predict the infrared spectrum and confirm the stability of the optimized geometry.

A hypothetical data table of DFT-calculated parameters might look like this:

| Parameter | Calculated Value | Units |

| HOMO Energy | N/A | eV |

| LUMO Energy | N/A | eV |

| HOMO-LUMO Gap | N/A | eV |

| Total Energy | N/A | Hartrees |

| Dipole Moment | N/A | Debye |

Note: The table above is for illustrative purposes only, as specific data for cobalt(III) tetraammine phosphate (B84403) is not available.

Molecular Mechanics and Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reaction Mechanisms

Investigating the reaction mechanisms of cobalt(III) tetraammine phosphate, such as ligand exchange or hydrolysis, would benefit from Molecular Mechanics (MM) and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches.

MM methods, which are based on classical physics, could be used to model the behavior of the complex in a solution environment, providing insights into its conformational dynamics. However, for the study of reaction mechanisms where bond breaking and formation are crucial, a quantum mechanical approach is necessary.

A QM/MM approach would be particularly suitable. In this method, the reactive center, consisting of the cobalt ion and its immediate ligands, would be treated with a high level of quantum mechanical theory (like DFT). The surrounding solvent molecules would be modeled using less computationally expensive molecular mechanics force fields. This hybrid approach allows for the accurate simulation of reaction pathways and the calculation of activation energies in a condensed-phase environment, providing a detailed understanding of the reaction kinetics and mechanism.

Prediction of Geometries and Spectroscopic Parameters

Computational methods are invaluable for predicting the molecular geometry and spectroscopic parameters of coordination compounds. For cobalt(III) tetraammine phosphate, geometry optimization using methods like DFT would be the first step to determine the most stable three-dimensional structure. This would provide precise information on bond lengths and angles within the complex.

Once the optimized geometry is obtained, time-dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectrum (UV-Vis). These calculations would identify the energies and intensities of the d-d electronic transitions and charge-transfer bands, which are characteristic of the complex. Furthermore, other spectroscopic parameters, such as NMR chemical shifts, could also be computed to aid in the characterization of the compound.

A hypothetical data table of predicted geometric and spectroscopic parameters might appear as:

| Parameter | Predicted Value | Units |

| Co-N Bond Length | N/A | Å |

| Co-O Bond Length | N/A | Å |

| N-Co-N Bond Angle | N/A | Degrees |

| O-Co-N Bond Angle | N/A | Degrees |

| λmax (UV-Vis) | N/A | nm |

Note: The table above is for illustrative purposes only, as specific data for cobalt(III) tetraammine phosphate is not available.

Reactivity and Reaction Mechanisms of Cobalt Iii Tetraammine Phosphate Complexes

Ligand Exchange Reactions in Cobalt(III) Tetraammine Systems

Ligand exchange, or substitution, reactions are fundamental to the chemistry of coordination compounds. In the case of octahedral cobalt(III) complexes, such as those containing the tetraammine framework, these reactions have been a cornerstone for elucidating inorganic reaction mechanisms. zenodo.orgresearchgate.net Cobalt(III) complexes are typically kinetically inert, meaning their ligand exchange reactions are relatively slow. This characteristic allows for detailed study of the reaction pathways. researchgate.net The substitution of one ligand for another does not occur in a single step but proceeds through distinct mechanistic pathways.

The general form of a ligand exchange reaction can be represented as:

[Co(NH₃)₄LX]ⁿ⁺ + Yᵐ⁻ → [Co(NH₃)₄LY]⁽ⁿ⁻ᵐ⁾⁺ + X⁻

Here, L represents an ancillary ligand, X is the leaving group, and Y is the entering ligand.

The substitution of ligands in octahedral cobalt(III) complexes primarily occurs via three recognized mechanisms: the dissociative (Sɴ1) mechanism, the associative (Sɴ2) mechanism, and the conjugate base (Sɴ1CB) mechanism. slideshare.net

Dissociative (D) or Sɴ1 Mechanism : This pathway is characterized by a two-step process where the initial, rate-determining step involves the cleavage of the bond between the metal center and the leaving group (X), forming a five-coordinate intermediate. This is followed by the rapid coordination of the entering ligand (Y). wikipedia.orgkccollege.ac.in [LₙM-X] → [LₙM] + X (slow) [LₙM] + Y → [LₙM-Y] (fast) Extensive studies on cobalt(III) complexes have indicated that the breaking of the Co(III)-X bond generally takes precedence over the formation of a new bond with the incoming ligand, suggesting a dissociative character for these reactions. zenodo.orgresearchgate.net The entropy of activation for these reactions is characteristically positive, indicating an increase in disorder in the rate-determining step. wikipedia.org

Associative (A) or Sɴ2 Mechanism : In this mechanism, the entering ligand (Y) first attacks the complex, forming a seven-coordinate intermediate, which then expels the leaving group (X). kccollege.ac.in [LₙM-X] + Y → [LₙM-X-Y] (slow) [LₙM-X-Y] → [LₙM-Y] + X (fast) This pathway is less common for coordinatively saturated octahedral complexes like those of cobalt(III) due to the steric hindrance and electronic repulsion that would be created by the incoming seventh ligand.

Sɴ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) Mechanism : This mechanism is particularly important for the base-catalyzed hydrolysis of cobalt(III) ammine complexes. wikipedia.orgkccollege.ac.in It is a multi-step process that, while appearing to follow second-order kinetics, has a dissociative rate-determining step. wikipedia.org

Deprotonation : In a rapid pre-equilibrium step, a hydroxide (B78521) ion acts as a base, deprotonating an amine or ammine ligand to form an amido group. This creates the "conjugate base" of the original complex. wikipedia.orgkccollege.ac.in [Co(NH₃)₅Cl]²⁺ + OH⁻ ⇌ [Co(NH₃)₄(NH₂)Cl]⁺ + H₂O

Dissociation : The amido ligand is a strong π-donor, which labilizes the trans-leaving group (Cl⁻ in this case). The rate-determining step is the dissociation of the leaving group from this conjugate base to form a five-coordinate intermediate. wikipedia.orgkccollege.ac.in [Co(NH₃)₄(NH₂)Cl]⁺ → [Co(NH₃)₄(NH₂)]²⁺ + Cl⁻ (slow)

Protonation : The highly reactive five-coordinate intermediate rapidly coordinates a water molecule and is subsequently protonated to yield the final product. kccollege.ac.in [Co(NH₃)₄(NH₂)]²⁺ + H₂O → [Co(NH₃)₄(NH₂)(OH₂)]²⁺ → [Co(NH₃)₅(OH)]²⁺

The Sɴ1CB mechanism is favored for complexes with ammine ligands that have protons acidic enough to be removed by a base. zenodo.orgresearchgate.netgrafiati.com

The nature of the ancillary ligands—those ligands not directly participating in the substitution as the leaving or entering group—profoundly affects the reactivity of the cobalt(III) center. zenodo.orgresearchgate.net Factors such as steric bulk, electronic properties, and ligand topology (e.g., cyclic vs. tripodal) can modulate reaction rates and even influence the mechanistic pathway. rsc.orgresearchgate.netrsc.org

A study comparing a series of diaqua(tetraamine)Co(III) complexes in the hydrolysis of 4-nitrophenyl phosphate (B84403) demonstrated a clear reactivity order: [(tn)₂Co(OH₂)₂]³⁺ < [(trpn)Co(OH₂)₂]³⁺ < [(tme)₂Co(OH₂)₂]³⁺, where tn is trimethylenediamine, trpn is tris(3-aminopropyl)amine (B1583958), and tme is 1,1,2,2-tetramethyl-1,2-diaminoethane. mdpi.com This highlights how the structure of the tetraamine (B13775644) framework influences the hydrolytic activity of the complex. mdpi.com

The properties of the ancillary ligand can influence:

Reduction Potentials : The electron-donating or -withdrawing nature of the ancillary ligand affects the ease of reducing Co(III) to the more labile Co(II), which is a key aspect of prodrug strategies. rsc.orgresearchgate.net

Steric Hindrance : Increased steric bulk from the ancillary ligands can hinder the approach of an incoming nucleophile, disfavoring associative pathways. rsc.org

Geometric Constraints : Cyclic ligands like cyclen can impose rigid geometric constraints on the complex, affecting the stability of intermediates and transition states compared to more flexible tripodal ligands like tren or tpa. rsc.orgresearchgate.net

Table 1: Influence of the ancillary tetraamine ligand on the relative rate of 4-nitrophenyl phosphate (NPP) hydrolysis, adapted from findings in comparative studies of diaqua(tetraamine)Co(III) complexes. mdpi.com

Hydrolysis Reactions of Coordinated Phosphate and Related Phosphorus Oxyanion Ligands

Cobalt(III) tetraammine complexes are effective at promoting the hydrolysis of phosphate compounds, including simple orthophosphate, polyphosphates, and phosphate esters. mdpi.comnih.govscribd.comacs.org This reactivity is of significant interest as it provides a model for the function of metalloenzymes, such as alkaline phosphatase, which often utilize metal ions to catalyze phosphoryl transfer reactions. mdpi.comscribd.comcabidigitallibrary.org The inert nature of Co(III) allows for the isolation and characterization of intermediate species, providing mechanistic insights that are difficult to obtain with more labile metal ions. mdpi.com

The hydrolysis of phosphato-cobalt(III) complexes is susceptible to both acid and base catalysis. researchgate.net For the base hydrolysis of various phosphato-ammine-cobalt(III) complexes, the general rate law is found to be first-order in both the complex and the hydroxide ion concentration. publish.csiro.au

Rate = k_obs[Complex] = (k_H₂O + k_OH[OH⁻])[Complex]

Here, k_H₂O represents the rate constant for the uncatalyzed aquation (hydrolysis) path, and k_OH is the second-order rate constant for the base-catalyzed pathway. publish.csiro.au For the complex cis-[Co(NH₃)₄(OH)(PO₄)]⁻, the base hydrolysis pathway involves a synchronous interchange of the phosphate and hydroxide ions between the coordination spheres of the complex. publish.csiro.au

Acid catalysis is also observed, particularly in the ring-opening reactions of chelated phosphate ligands. For instance, the equilibrium between a bidentate [Co(en)₂(PO₄)] complex and its monodentate, ring-opened form [Co(en)₂(OH)(HPO₄)] is catalyzed by both acid and base. researchgate.net

Table 2: Rate constants for the hydrolysis of selected phosphato-cobalt(III) complexes at 60°C and unit ionic strength, illustrating the contributions of aquation (kH₂O) and base hydrolysis (kOH) pathways. publish.csiro.au

The Co(III) center is a powerful promoter of the hydrolysis of otherwise stable phosphate esters and polyphosphates. The coordination of the phosphate moiety to the positively charged metal center neutralizes its negative charge, making the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide. cabidigitallibrary.org This can lead to enormous rate enhancements; for example, the hydrolysis of 4-nitrophenyl phosphate coordinated to a cobalt(III) complex can be over 10⁵ times faster than the hydrolysis of the uncoordinated ester. scribd.comcabidigitallibrary.org

The mechanism for the hydrolysis of phosphate esters like 4-nitrophenyl phosphate (NPP) by diaqua(tetraamine)Co(III) complexes is proposed to involve two key steps:

Coordination : The phosphate ester coordinates to the cobalt(III) center, replacing a water molecule.

Intramolecular Attack : A coordinated hydroxide ion (the aquahydroxo form of the complex, [N₄Co(OH)(OH₂)]²⁺, is the active species) acts as an internal nucleophile, attacking the phosphorus center of the coordinated ester. mdpi.com This often involves the formation of a strained four-membered ring intermediate, which facilitates the cleavage of the P-O ester bond. mdpi.comrasayanjournal.co.in

Similar promotion is observed for the hydrolysis of polyphosphates like pyrophosphate and adenosine (B11128) 5'-triphosphate (ATP). scispace.comtandfonline.comacs.org Studies suggest that polynuclear cobalt complexes can be particularly effective, where multiple metal centers may cooperate to bind the substrate and deliver the nucleophile. acs.org

The mechanism of hydrolysis can proceed through either an intramolecular or an intermolecular pathway.

Intramolecular Hydrolysis : In this mechanism, the nucleophile that attacks the phosphorus atom is part of the cobalt complex itself, typically a hydroxide ligand coordinated directly to the Co(III) center. mdpi.comscribd.com This is a common pathway in the hydrolysis of phosphate esters promoted by aquahydroxo-cobalt(III) complexes. mdpi.comrasayanjournal.co.in The proximity of the coordinated nucleophile to the coordinated phosphate substrate dramatically increases the effective concentration and leads to significant rate acceleration. scribd.com The hydrolysis of many phosphate diesters coordinated to dinuclear Co(III) complexes also occurs via intramolecular attack by a bridging oxide or hydroxide ion. acs.org

Intermolecular Hydrolysis : In this pathway, the nucleophile is an external species from the bulk solution, such as a free hydroxide ion or water molecule. acs.org This mechanism is observed in the hydrolysis of certain dialkyl phosphates coordinated to dinuclear Co(III) centers, where intramolecular attack is less favorable. acs.org

The preferred pathway can depend on the specific structure of the phosphate substrate and the cobalt complex. For example, in the hydrolysis of coordinated phenyl methyl phosphates, the reaction proceeds via intramolecular attack, whereas for coordinated 1,2-propylene phosphate, the principal mechanism is intermolecular attack by hydroxide. acs.org

Redox Chemistry of Cobalt(III) Ammine Complexes

The redox chemistry of cobalt(III) ammine complexes, including the tetraammine phosphate variant, is dominated by the reduction of the cobalt(III) center to cobalt(II). The inert Co(III) ion (a low-spin d6 system) is transformed into the labile high-spin d7 Co(II) ion, which readily undergoes ligand substitution. nih.gov This redox-activated lability is a cornerstone of their reactivity and is being explored for applications such as prodrugs, where the stable Co(III) complex releases a bioactive ligand upon reduction in a specific biological environment, like the hypoxic conditions of tumor cells. nih.govnih.gov

The electrochemical properties, particularly the Co(III)/Co(II) reduction potential, are highly sensitive to the nature of the ligands coordinated to the cobalt center. The type of amine ligand (e.g., tetraammine, ethylenediamine (B42938), or more complex tripodal amines) and the other coordinated ligands, such as phosphate, significantly modulate this potential. researchgate.netrsc.org For instance, cyclic voltammetry studies on various ternary cobalt(III) complexes with different tetraamine and hydroxamate ligands have demonstrated that the reduction potential can be systematically adjusted. The introduction of π-back-bonding pyridyl rings into the tetraamine ligand generally makes the complex easier to reduce (less negative reduction potential) compared to saturated amine ligands. researchgate.net

The stability of the +3 oxidation state in ternary complexes is significantly enhanced when coordinated to doubly deprotonated ligands, but the metal center becomes more reducible with mono-deprotonated ligands. researchgate.net This tunability allows for the rational design of complexes that can be selectively reduced by specific biological reductants. researchgate.net

Oxidation and Reduction Pathways

Oxidation Pathways: The synthesis of cobalt(III) tetraammine phosphate complexes typically proceeds via an oxidation pathway. The process generally starts with a cobalt(II) salt, which is reacted with ammonia (B1221849) and a source of phosphate, such as tripolyphosphoric acid. ontosight.ai The resulting cobalt(II) complex is then oxidized to the more stable cobalt(III) state using a suitable oxidizing agent like air or hydrogen peroxide. ontosight.aitandfonline.com The hexaamminecobalt(II) complex, for example, is very easily oxidized to the corresponding cobalt(III) complex in the presence of oxygen. tandfonline.com

Reduction Pathways: The reduction of cobalt(III) ammine complexes is a key reaction pathway that unlocks their reactivity. This reduction can be initiated through various means, including chemical reductants and electrochemical methods. nih.govscience.gov In biological systems, cellular reductants can trigger the reduction of Co(III) to Co(II), leading to the release of coordinated ligands. nih.gov

Pulse radiolysis is a powerful technique used to study the reduction of Co(III) complexes by generating highly reactive radicals. For example, studies have been conducted on the reduction of [Co(NH₃)₆]³⁺ by nitrobenzoate radicals. rsc.org The reduction process can be influenced by the surrounding medium. For instance, the kinetics of the electron transfer reaction between surfactant cobalt(III) complexes and the Fe²⁺ ion have been shown to be affected by the presence of micelles or β-cyclodextrin. researchgate.net

The following table showcases the effect of different ligands on the cathodic peak potential for the reduction of various Co(III) complexes, illustrating the electronic influence of the coordination sphere.

| Cobalt(III) Complex Type | Ancillary Ligand | Cathodic Peak Potential (Epc vs. NHE) | Reference |

|---|---|---|---|

| [Co(tpa)(ligand)]n+ | nalidixic acid | -200 to -400 mV | researchgate.net |

| [Co(tren)(ligand)]n+ | phebha | More negative than tpa complexes | researchgate.net |

| [Co(abap)(ligand)]n+ | bha | Far below bioreductant region | researchgate.net |

This table provides representative data on how the primary tetraamine ligand (tpa, tren, abap) influences the reduction potential of Co(III) complexes. Note that 'ligand' refers to various secondary ligands like hydroxamates or quinolones as studied in the source. researchgate.net

Electron Transfer Mechanisms

The mechanism by which an electron is transferred to the cobalt(III) center is a subject of extensive research. Two primary mechanisms are typically considered for cobalt(III) ammine complexes: outer-sphere and inner-sphere electron transfer.

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the electron tunnels from the reductant to the oxidant without any chemical bond being made or broken. The primary coordination spheres of both the reductant and the oxidant remain intact. The rate of this process is governed by factors such as the distance between the redox centers and the free energy of the reaction. The reduction of surfactant-cobalt(III) complex ions by Fe(CN)₆⁴⁻ has been postulated to occur via an outer-sphere mechanism. researchgate.net

Inner-Sphere and Ligand-Mediated Electron Transfer: In an inner-sphere mechanism, a ligand bridges the reductant and the oxidant, facilitating the electron transfer. While this is common for substitution-labile complexes, for inert Co(III) ammines, a variation known as ligand-mediated or intramolecular electron transfer is often observed. In this pathway, the electron is first transferred from an external reductant to a coordinated ligand, creating a radical-anion intermediate. Subsequently, an intramolecular electron transfer occurs from the reduced ligand to the Co(III) center. ias.ac.in

Studies on carboxylatopentaamminecobalt(III) complexes have shown that electron transfer from an excited-state photosensitizer, *[Ru(bpy)₃]²⁺, occurs through the intermediacy of the ligands. ias.ac.in For nitrobenzoatopentaamminecobalt(III) complexes, it is proposed that the electron is first transferred to the easily reducible nitro group, forming a ligand-centered radical, which then undergoes a subsequent intramolecular electron transfer to reduce the cobalt(III) center. ias.ac.in The rates of these intramolecular electron transfer processes are dependent on the structure of the bridging ligand between the radical and the metal center. researchgate.net

The rates of intramolecular electron transfer for various cobalt(III) complexes are presented in the table below.

| Complex Type | Reactant | Electron Transfer Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Carboxylatopentaamminecobalt(III) | [Ru(bpy)₃]²⁺ | Ligand-mediated | Electron transfer occurs via the carboxylato ligand. | ias.ac.in |

| Nitrobenzoatopentaamminecobalt(III) | [Ru(bpy)₃]²⁺ | Ligand-mediated intramolecular | Electron transfer to the -NO₂ group precedes transfer to Co(III). | ias.ac.in |

| [Co(NH₃)₅X]²⁺ (X=Br⁻, Cl⁻, H₂O, NH₃) | *[Ru(bpy)₃]²⁺ | Direct electron transfer | Quenching rate constants increase in the order NH₃ < H₂O < Cl⁻ < Br⁻. | ias.ac.in |

| Co(III) complexes with nitrophenyl radicals | Pulse radiolysis generated radicals | Intramolecular | Rate depends on the structure of the bridging molecule. | researchgate.net |

For cobalt tetraammine phosphate, it is plausible that both outer-sphere and inner-sphere (ligand-mediated) mechanisms could be operative, depending on the nature of the reducing agent and the reaction conditions. The phosphate ligand itself could potentially act as a bridge or mediator in an inner-sphere process.

Thermodynamic and Kinetic Studies of Cobalt Iii Tetraammine Phosphate Reactions

Determination of Formation Constants and Stability of Complexes

The stability of a coordination complex in solution is quantitatively expressed by its formation constant (K) or stability constant (β), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. wikipedia.orgscispace.com For a multi-step formation, such as the coordination of four ammonia (B1221849) ligands to a cobalt(III) ion, a cumulative formation constant (β₄) is used. These constants are crucial for calculating the concentration of complexes in solution and are a measure of the strength of the metal-ligand interactions. wikipedia.org

The formation of the tetraammine cobalt(III) cation, the core of the title compound, from the hexaaquacobalt(III) ion proceeds in a stepwise manner. The cumulative formation constant (log β₄) for [Co(NH₃)₄(H₂O)₂]³⁺ is 25.7, indicating a thermodynamically stable complex cation. wordpress.com The stability of cobalt(III) complexes is also characterized by their kinetic inertness or robustness, meaning they undergo ligand exchange reactions slowly. mdpi.com

Formation constants are typically determined using potentiometric titration, where the concentration of free ions in solution is measured as a function of added ligand. researchgate.netresearchgate.net In the specific case of the interaction between tetrammine cobalt(III) phosphate (B84403), [Co(NH₃)₄PO₄], and the enzyme Na⁺/K⁺-ATPase, a dissociation constant (K_d), the reciprocal of the formation constant, was determined. This value provides insight into the stability of the enzyme-complex adduct.

Table 1: Formation and Dissociation Constants of Cobalt(III) Ammine and Tetraammine Complexes

| Complex/System | Constant Type | Value | Conditions | Reference |

|---|---|---|---|---|

| [Co(NH₃)₄(H₂O)₂]³⁺ | Cumulative Formation Constant (log β₄) | 25.7 | Aqueous solution, ~25°C | wordpress.com |

| Co(NH₃)₄PO₄ binding to Na⁺/K⁺-ATPase | Dissociation Constant (K_d) | 300 µM | 37°C | nih.gov |

| [Co(tpt)]²⁺ | Formation Constant (log K₁) | 6.360 | 0.1 M KCl, 25°C | researchgate.net |

| [Co(pee)]²⁺ | Formation Constant (log β_ML) | 12.15 | 0.1 M KCl, 25°C | researchgate.net |

Note: tpt = 3,3′,3″-triaminotripropylamine; pee = N{(CH₂)₃NH₂}{(CH₂)₂NH₂}₂. The Co(II) complexes are included for comparison of ligand effects.

Kinetic Analysis of Reaction Rates

Kinetic analysis of reactions involving cobalt(III) tetraammine phosphate, particularly its role in promoting the hydrolysis of phosphate esters, provides critical insights into the reaction mechanisms. These reactions are often studied using UV-visible spectrophotometry by monitoring the increase in absorbance from the release of a chromophoric product, such as p-nitrophenolate from the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP). mdpi.comrasayanjournal.co.in The reactions typically follow first-order or pseudo-first-order kinetics. publish.csiro.au

Cobalt(III) tetraammine complexes are known to be potent promoters of phosphate diester hydrolysis, achieving rate enhancements of up to 10¹⁰ over the uncatalyzed reaction. rasayanjournal.co.inresearchgate.net The structure of the tetraamine (B13775644) ligand has a profound effect on the reaction rate. For example, replacing simple bidentate amines like ethylenediamine (B42938) (en) with more rigid or structurally constrained tetradentate ligands like tris(3-aminopropyl)amine (B1583958) (trpn) can increase the hydrolysis rate by several orders of magnitude. researchgate.net This is often attributed to the ability of the ligand to accommodate a strained four-membered ring transition state that forms during the intramolecular attack on the phosphorus center. rasayanjournal.co.in

The hydrolysis of phosphato-cobalt(III) ammine complexes in acidic media shows that different protonated forms of the complex hydrolyze at distinct rates. publish.csiro.au Furthermore, the direct reaction of [Co(NH₃)₄PO₄] with biological molecules has been quantified, showing a specific rate of inactivation for enzymes like Na⁺/K⁺-ATPase. nih.gov

Table 2: Selected Reaction Rate Constants for Cobalt(III) Tetraammine and Related Complexes

| Reacting Complex | Substrate/Reaction | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| [Co(NH₃)₄PO₄] | Inactivation of Na⁺/K⁺-ATPase | 0.057 min⁻¹ | 37°C | nih.gov |

| Protonated aquo-tetraammine phosphato complex (P1) | Hydrolysis | 74.0 x 10⁻³ min⁻¹ | 60°C, HClO₄ medium | publish.csiro.au |

| Protonated aquo-tetraammine phosphato complex (P3) | Hydrolysis | 20.0 x 10⁻³ min⁻¹ | 60°C, HClO₄ medium | publish.csiro.au |

| [(trpn)Co(OH)(BNPP)]⁺ | Hydrolysis of BNPP | 2.5 s⁻¹ | Neutral water, 50°C | researchgate.net |

| [(cyclen)Co(OH)(BNPP)]⁺ | Hydrolysis of BNPP | 4.6 x 10⁻¹ s⁻¹ | Neutral water, 50°C | researchgate.net |

| [(tren)Co(OH)(BNPP)]⁺ | Hydrolysis of BNPP | 8.1 x 10⁻³ s⁻¹ | Neutral water, 50°C | researchgate.net |

Note: BNPP = bis(p-nitrophenyl) phosphate; trpn = tris(3-aminopropyl)amine; cyclen = 1,4,7,10-tetraazacyclododecane; tren = tris(2-aminoethyl)amine.

Activation Parameters and Transition State Analysis (Enthalpy and Entropy of Activation)

The study of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides a deeper understanding of the transition state and the mechanistic pathway of a reaction. These parameters are derived from the temperature dependence of the reaction rate constant using the Eyring equation. researchgate.net The enthalpy of activation relates to the energy barrier of the reaction, while the entropy of activation reflects the degree of order in the transition state compared to the reactants.

For the inactivation of Na⁺/K⁺-ATPase by [Co(NH₃)₄PO₄], a high activation energy (Eₐ) of 149 kJ/mol has been reported, indicating a significant energy barrier for the formation of the stable inactivated enzyme complex. nih.gov

In ligand substitution reactions of cobalt(III) complexes, activation parameters can help distinguish between different mechanisms. For example, dissociative interchange (I_d) mechanisms, where bond-breaking is predominant in the transition state, are often associated with positive activation volumes (ΔV‡) and more positive activation entropies. Conversely, associative interchange (I_a) mechanisms, involving bond formation, typically show negative ΔV‡ and negative ΔS‡. researchgate.netresearchgate.net Eyring analyses of related cobalt(III) complexes have revealed that differences in ligand exchange rates can be largely influenced by the entropy of activation. researchgate.net

Table 3: Activation Parameters for Cobalt(III) Tetraammine and Related Reactions

| Reaction System | Parameter | Value | Reference |

|---|---|---|---|

| Inactivation of Na⁺/K⁺-ATPase by [Co(NH₃)₄PO₄] | Activation Energy (E_a) | 149 kJ/mol | nih.gov |

| Acid hydrolysis of [Co(trpn)(CH₃CN)(H₂O)]³⁺ | ΔH‡ | 14.9 kcal/mol (62.3 kJ/mol) | researchgate.net |

| ΔS‡ | -19.4 cal K⁻¹ mol⁻¹ (-81.2 J K⁻¹ mol⁻¹) |

Advanced Applications in Chemical Research Utilizing Cobalt Iii Tetraammine Phosphate Systems

Role in Inorganic Materials Synthesis (e.g., Open-Framework Cobalt Phosphates and Hybrid Structures)

Cobalt(III) tetraammine phosphate (B84403) and related cobalt-ammine complexes serve as important precursors in the synthesis of open-framework cobalt phosphates and hybrid inorganic-organic structures. These materials are of significant interest due to their porous nature, which makes them suitable for applications in catalysis, separation, and ion exchange. iwaponline.com

The synthesis of these materials often involves hydrothermal or solvothermal methods where a cobalt source, a phosphate source, and an organic template or structure-directing agent are reacted under elevated temperature and pressure. Cobalt-ammine complexes can act as the cobalt source. For instance, a three-dimensional open-framework cobalt phosphate, [C2N2H10]2[Co4(PO4)4]H2O, has been successfully synthesized through the reaction of a cobalt tris-ammine complex with phosphoric acid. nih.govmst.eduacs.org This method highlights the utility of cobalt-ammine complexes in providing a soluble and reactive source of cobalt for the formation of extended inorganic frameworks.

The general strategy involves the reaction of amine phosphates with cobalt(II) salts or the direct reaction of a cobalt-ammine complex with phosphoric acid. mst.edu The resulting structures are typically built from alternating CoO4 and PO4 tetrahedra, creating channels and cavities. nih.govmst.eduacs.org For example, the structure of [C2N2H10]2[Co4(PO4)4]H2O features eight-membered channels, while another complex, [C4N3H16]3-[Co6(PO4)5(HPO4)3]H2O, exhibits large one-dimensional 16-membered channels. nih.govmst.eduacs.org The organic amines, often derived from the decomposition of the ammine ligands or added separately, become incorporated into these channels, balancing the charge of the anionic cobalt phosphate framework. researchgate.netresearchgate.net

The table below summarizes examples of open-framework cobalt phosphates synthesized using cobalt-ammine related precursors.

| Compound | Synthesis Route | Structural Features | Reference |

| [C2N2H10]2[Co4(PO4)4]H2O | Reaction of cobalt tris-ammine complex with H3PO4 | Three-dimensional framework with eight-membered channels | nih.govmst.eduacs.org |

| [C4N3H16]3-[Co6(PO4)5(HPO4)3]H2O | Reaction of amine phosphates with Co2+ salts | Three-dimensional framework with one-dimensional 16-membered channels | nih.govmst.eduacs.org |

| Cs2Co3(HPO4)(PO4)2 · H2O | Hydrothermal synthesis | Framework with 16-membered ring channels housing caesium cations and water molecules | researchgate.net |

Surface Science and Surface Engineering Applications

Cobalt(III) tetraammine phosphate and related cobalt ammine complexes are explored for their potential in surface science and engineering. The ability of these complexes to interact with and modify surfaces is of interest for applications ranging from corrosion inhibition to the development of functional materials.

Research into the use of cobalt(III) complexes for surface engineering has shown that these compounds can influence the properties of metal surfaces. core.ac.uk For example, studies have investigated the effect of cobalt(III) ammine complexes on the corrosion rate of iron. core.ac.uk The identity of the complex and its concentration have been found to influence the inhibition efficiency. core.ac.uk The mechanism is thought to involve the adsorption of the cobalt complex onto the metal surface, potentially forming a protective layer that hinders the corrosion process.

Furthermore, the functionalization of surfaces with cobalt complexes can impart specific catalytic or recognition properties. The synthesis of cobalt-complex functionalized mesoporous silica (B1680970), such as MCM-41, demonstrates how cobalt ammine complexes can be anchored to a support material. acs.org This is achieved by first modifying the silica surface with ligands like ethylenediamine (B42938) and then coordinating cobalt ions to these grafted ligands. acs.org Such materials have potential applications in catalysis and sensing.

The modification of cobalt oxide nanoparticles with organic ligands containing phosphonate (B1237965) groups is another area of active research. nih.gov This surface functionalization can improve the biocompatibility and allow for the attachment of targeting molecules, highlighting the versatility of cobalt-based compounds in creating advanced materials for biomedical applications. nih.gov

Analytical Chemistry Methodologies for Phosphate Detection Utilizing Cobalt Complexes

The specific interaction between cobalt ions and phosphate ions forms the basis for several analytical methodologies for the detection and quantification of phosphate in various samples, including environmental and biological fluids. These methods often rely on potentiometric or spectrophotometric techniques.

Potentiometric Detection:

Cobalt-based ion-selective electrodes (ISEs) have been developed for the potentiometric determination of phosphate. usda.gov The sensing mechanism of these electrodes is based on the formation of a cobalt phosphate precipitate on the surface of the cobalt electrode. researchgate.net The potential of the electrode is related to the concentration of phosphate ions in the sample solution. Cobalt-based electrodes have been successfully used for phosphate measurement in soil extracts, wastewater, and hydroponic solutions. usda.gov

The performance of these electrodes can be influenced by factors such as the purity of the cobalt, the pH of the sample, and the presence of interfering ions. usda.gov Research has focused on improving the selectivity and sensitivity of these sensors, for instance, by coating the cobalt electrode with a layer of cobalt phosphate. kyoto-u.ac.jp

The table below summarizes the performance characteristics of some cobalt-based phosphate sensors.

| Electrode Type | Linear Range (M) | Detection Limit (M) | Response Time | pH Range | Reference |

| Cobalt wire electrode | 10⁻⁵ to 10⁻² | ~10⁻⁵ | - | 4.0 | usda.gov |

| Cobalt phosphate coated Co electrode | 10⁻⁶ to 10⁻² | 5 x 10⁻⁷ | < 1 min | 5.0 - 9.0 | kyoto-u.ac.jp |

| Luminescent Eu-based CPPs | 3 x 10⁻⁶ to 5 x 10⁻⁴ | 1.52 x 10⁻⁶ | - | 3 - 10 | mdpi.com |

Spectrophotometric and Other Methods:

While the classic molybdenum blue method is a widely used spectrophotometric technique for phosphate determination, methods involving cobalt complexes have also been explored. google.com Self-contained phosphate sensors have been developed that utilize a metal complex, such as a molybdenum or cobalt complex, and a dye. google.com The reaction of phosphate with the metal complex induces a color change in the dye, which can be measured spectrophotometrically.

Future Research Directions and Unexplored Avenues in Cobalt Iii Tetraammine Phosphate Chemistry

Development of Novel Synthetic Approaches for Functionalized Cobalt(III) Tetraammine Phosphate (B84403) Derivatives

The synthesis of cobalt(III) tetraammine phosphate derivatives with tailored functionalities is a primary area for future exploration. While traditional methods have focused on straightforward preparations, new approaches can introduce a range of chemical properties. The reaction of amine phosphates with cobalt(II) salts under hydrothermal conditions has proven effective for creating open-framework cobalt phosphates, suggesting that similar strategies could be adapted for cobalt(III) ammine complexes. rsc.orgacs.orgnih.govresearchgate.net

Future work could involve the use of functionalized amine ligands in place of ammonia (B1221849) to introduce specific reactive sites or to alter the solubility and stability of the complex. For instance, employing chiral diamines could lead to stereospecific catalysts. acs.org Another promising route is the use of unconventional reaction media, such as non-aqueous solvents, which has been shown to produce novel linear-chain cobalt phosphate structures. rsc.org The development of inorganic-organic hybrid structures, where the phosphate or ammine ligands are part of a larger organic framework, could also lead to materials with unique properties. mst.eduresearchgate.net

Table 1: Potential Synthetic Strategies for Functionalized Cobalt(III) Tetraammine Phosphate Derivatives

| Synthetic Approach | Precursors | Potential Outcome | Reference for Analogy |

|---|---|---|---|

| Hydrothermal Synthesis | Cobalt(III) salt, functionalized amine, phosphoric acid | Crystalline materials with controlled porosity | researchgate.net |

| Non-aqueous Solvothermal | [Co(NH₃)₄(H₂O)₂]³⁺, organophosphate | Novel coordination polymers | rsc.org |

| Template-Directed Synthesis | Cobalt(III) tetraammine unit, organic linker molecules | Metal-Organic Frameworks (MOFs) with catalytic sites | acs.orgnih.gov |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Transient Species Detection

Understanding the reaction mechanisms and identifying transient intermediates is crucial for optimizing the catalytic applications of cobalt(III) tetraammine phosphate. Advanced spectroscopic techniques offer the necessary tools for these investigations. In situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), has been invaluable in determining the oxidation state and local coordination environment of cobalt in phosphate-based water oxidation catalysts under operating conditions. acs.orgmdpi.com

The application of these techniques to reactions involving cobalt(III) tetraammine phosphate could provide direct evidence of changes in the cobalt's electronic structure and coordination sphere. For example, time-resolved infrared (IR) and Raman spectroscopy could monitor the vibrational modes of the ammine and phosphate ligands during a reaction, offering insights into ligand exchange or activation. acs.orgresearchgate.net Furthermore, two-dimensional correlation spectroscopy combined with techniques like ATR-FTIR can help to distinguish between different processes occurring simultaneously at a catalyst's surface. nsf.gov

Mechanistic Insights into Complex Multistep Reactions Involving Phosphate Ligands

The phosphate ligand is not merely a spectator ion; it can actively participate in reaction mechanisms, particularly in proton-coupled electron transfer processes. In cobalt-phosphate catalysts for the oxygen evolution reaction (OER), phosphate species have been proposed to act as proton acceptors, facilitating the catalytic cycle. stanford.edunih.govacs.org Mechanistic studies on these systems have employed a combination of electrokinetics, isotope labeling experiments, and computational modeling. stanford.edunih.govresearchgate.net

Future research on cobalt(III) tetraammine phosphate should aim to elucidate the role of the coordinated phosphate in various reactions. For example, in the hydrolysis of phosphate esters, a reaction promoted by some cobalt(III) complexes, the coordinated phosphate could act as a nucleophile or influence the Lewis acidity of the cobalt center. acs.org Density Functional Theory (DFT) calculations will be a powerful tool to model reaction pathways, predict transition states, and understand the electronic interactions between the cobalt center, the ammine ligands, and the phosphate group. researchgate.netchemrxiv.org

Table 2: Key Mechanistic Questions and Investigative Techniques

| Mechanistic Question | Proposed Technique | Expected Insight | Reference for Analogy |

|---|---|---|---|

| Role of phosphate in proton transfer | pH-dependent electrochemistry, ¹⁸O isotope labeling | Determining if phosphate acts as a proton relay or acceptor | stanford.edunih.gov |

| Identification of reaction intermediates | In-situ XAS, Rapid-freeze quench EPR | Capturing transient Co(IV) or Co(V) species | acs.org |

| Ligand exchange kinetics | Stopped-flow UV-Vis spectroscopy | Measuring the rate of phosphate or ammine dissociation/substitution | researchgate.net |

Design of Tailored Coordination Environments for Specific Reactivity and Selectivity

The reactivity of a metal complex is intimately linked to its coordination environment. Research on various cobalt phosphate materials has demonstrated that modulating the geometry of the cobalt center (e.g., octahedral versus tetrahedral) can significantly enhance electrocatalytic activity. researchgate.netrsc.org Similarly, the electronic properties and steric bulk of the ligands can be tuned to control the selectivity of a reaction.

For cobalt(III) tetraammine phosphate, future work should focus on systematically modifying the coordination sphere. This could involve replacing one or more ammine ligands with other nitrogen- or oxygen-donating ligands to create a more asymmetric and potentially more reactive metal center. acs.org The use of sterically bulky ligands can create specific pockets around the cobalt atom, influencing substrate binding and promoting selectivity. chemrxiv.org Furthermore, the outer coordination sphere, including counter-ions and solvent molecules, can be engineered to create hydrogen-bonding networks that stabilize transition states or facilitate proton transport, as has been shown to be crucial for some cobalt-based hydrogen evolution catalysts. rsc.org

Exploration of New Material Architectures Incorporating Cobalt(III) Ammine Phosphate Units for Targeted Chemical Functions

Beyond its molecular properties, the cobalt(III) tetraammine phosphate unit can serve as a versatile building block for the construction of advanced functional materials. The synthesis of open-framework cobalt phosphates, which exhibit zeolite-like channel structures, demonstrates the potential for creating porous materials for catalysis and separation. acs.orgnih.gov These structures are often templated by organic amines, which are then located within the channels.

Future research could explore the use of [Co(NH₃)₄PO₄] as a neutral building block for constructing three-dimensional networks. By linking these units with appropriate organic or inorganic linkers, it may be possible to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials could feature accessible cobalt(III) sites within a porous architecture, making them attractive candidates for heterogeneous catalysis. Additionally, the incorporation of these units into hybrid materials, such as cobalt phosphate-oxalate structures, could lead to materials with interesting magnetic or thermal properties. mst.eduresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing cobalt tetraammine phosphate, and how can reaction conditions be optimized?

this compound is typically synthesized via coordination chemistry routes. A common method involves reacting cobalt salts (e.g., Co(NO₃)₂) with ammonium phosphate in aqueous ammonia. Key steps include:

- Dissolving Co²⁺ precursors in ammonia to form the [Co(NH₃)₄]²⁺ complex.

- Gradual addition of phosphate ions (e.g., from (NH₄)₂HPO₄) under controlled pH (8–10) to precipitate the complex.

- Optimization via temperature control (60–80°C) and stoichiometric ratios (e.g., 1:2 Co:PO₄³⁻) to maximize yield . Purity is assessed via elemental analysis, IR spectroscopy (NH₃ stretching bands at ~3300 cm⁻¹), and X-ray diffraction (XRD) for crystallinity.

Q. How can conductivity measurements be used to verify the composition and purity of this compound complexes?

Conductivity tests in solution (e.g., in DMSO or water) provide insights into the ionic nature of the complex. For example:

Q. What analytical techniques are most effective for quantifying phosphate content in this compound?

Phosphate quantification can be achieved via:

- UV-Vis spectrophotometry : Using the molybdenum-blue method, where phosphate reacts with ammonium molybdate to form a colored complex (λmax = 880 nm) .

- Ion chromatography : Separation of PO₄³⁻ ions with a conductivity detector, calibrated against standard solutions.

- Gravimetric analysis : Precipitation as MgNH₄PO₄ followed by ignition to Mg₂P₂O₇ .

Advanced Research Questions

Q. How do ligand-field effects influence the structural stability of this compound, and what crystallographic anomalies have been observed?

Structural studies reveal that the [Co(NH₃)₄]²⁺ moiety exhibits a distorted octahedral geometry due to Jahn-Teller effects. Key findings include:

- Co–N bond lengths of ~1.95–1.98 Å, with N–Co–N angles deviating from ideal 90° values (e.g., 89.5°–91.5°) .

- Anomalies in early studies (e.g., elongated Co–O bonds in carbonate analogs) were later attributed to refinement artifacts in crystallographic data rather than intrinsic structural trans effects .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound derivatives?

Discrepancies between techniques (e.g., IR vs. XRD) require:

- Multi-method validation : Cross-referencing XRD bond lengths with EXAFS (Extended X-ray Absorption Fine Structure) for local coordination environments.

- Error analysis : Statistical refinement of crystallographic data (e.g., full-matrix least-squares) to identify outliers or systematic errors .

- Computational modeling : DFT calculations to predict vibrational spectra and compare with experimental IR/Raman data.

Q. What role do counterions (e.g., Cl⁻, NO₃⁻, PO₄³⁻) play in modulating the redox properties of cobalt tetraammine complexes?

Counterions influence redox stability through:

- Electrostatic effects : Phosphate’s high charge density stabilizes Co³⁺ states, shifting reduction potentials (e.g., E° for Co³⁺/Co²⁺ increases by ~0.2 V in phosphate vs. chloride media).

- Ligand displacement : Competitive binding of PO₄³⁻ vs. NH₃ alters electron-transfer pathways, as shown in cyclic voltammetry studies .

Q. How can researchers design comparative studies to evaluate ligand substitution kinetics in this compound?

Methodological approaches include:

- Stopped-flow kinetics : Monitoring NH₃ displacement by alternative ligands (e.g., EDTA) via UV-Vis at 500 nm (d-d transition).

- Variable-temperature NMR : Tracking ligand exchange rates (e.g., ¹H NMR for NH₃ protons) to calculate activation parameters (ΔH‡, ΔS‡).

- pH-dependent studies : Assessing proton-assisted vs. direct substitution mechanisms .

Methodological Notes

- Data Analysis : Use tools like Python’s pandas and SciPy for regression analysis of spectroscopic data, ensuring 95% confidence intervals for reported values .

- Contradiction Management : Apply the FLOAT method (Formulate, Link, Optimize, Assess, Test) to refine research questions when faced with conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|